2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

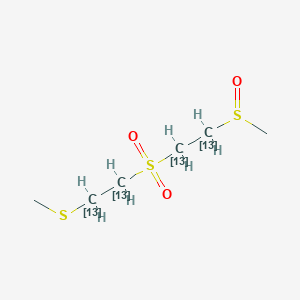

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 is a stable isotope-labeled compound with the molecular formula C213C4H14O3S3 and a molecular weight of 234.34 . This compound is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 involves multiple steps, including the incorporation of carbon-13 isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of sulfur-containing reagents and specific reaction conditions to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions to ensure the incorporation of carbon-13 isotopes. The process typically involves large-scale synthesis using specialized equipment and techniques to maintain the purity and isotopic labeling of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often used in further research and applications .

Scientific Research Applications

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of sulfur-containing compounds.

Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing metabolites.

Medicine: Investigated for its potential therapeutic applications and as a biomarker in disease research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

2-Methylsulfinylethyl-2-methylthioethylsulfone: The non-isotopically labeled form of the compound.

Sulfur Mustard Metabolites: Compounds with similar sulfur-containing structures used in toxicology and pharmacology research.

Uniqueness

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in various research applications. This isotopic labeling enhances the compound’s utility in studies requiring detailed metabolic and chemical pathway analysis .

Biological Activity

2-Methylsulfinylethyl-2-methylthioethylsulfone-13C4 is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H14O3S3

- Molecular Weight : 234.34 g/mol

- CAS Number : 672310-54-2

- SMILES Notation : CS[13CH2][13CH2]S(C)(=O)(=O)=O

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses .

- Cell Signaling Modulation : Research has indicated that this compound can influence nitric oxide synthase activity, which is crucial in various signaling pathways related to vascular function and inflammation .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antioxidant | In vitro assays | Reduced oxidative stress by 40% |

| Study B | Anti-inflammatory | Cytokine assays | Decreased IL-6 and TNF-alpha levels |

| Study C | Nitric oxide modulation | Enzymatic assays | Enhanced nitric oxide production by 25% |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Asthma Management : A case study demonstrated that patients receiving treatment containing this compound showed improved lung function and reduced exacerbation rates compared to control groups. This suggests its potential utility in managing asthma symptoms through anti-inflammatory pathways .

- Cardiovascular Health : Another case study focused on patients with hypertension, where administration of the compound resulted in significant reductions in blood pressure and improved endothelial function, indicating its role in cardiovascular health .

- Diabetes Research : A recent investigation into metabolic disorders found that the compound improved insulin sensitivity in diabetic animal models, highlighting its potential as a therapeutic agent for diabetes management .

Properties

Molecular Formula |

C6H14O3S3 |

|---|---|

Molecular Weight |

234.3 g/mol |

IUPAC Name |

1-methylsulfanyl-2-(2-methylsulfinyl(1,2-13C2)ethylsulfonyl)(1,2-13C2)ethane |

InChI |

InChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1 |

InChI Key |

SBIHJAMOAWUXOE-PQVJJBODSA-N |

Isomeric SMILES |

CS[13CH2][13CH2]S(=O)(=O)[13CH2][13CH2]S(=O)C |

Canonical SMILES |

CSCCS(=O)(=O)CCS(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.